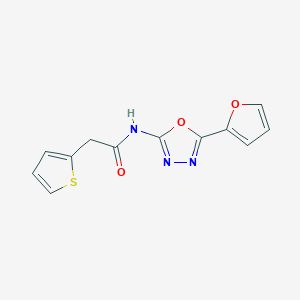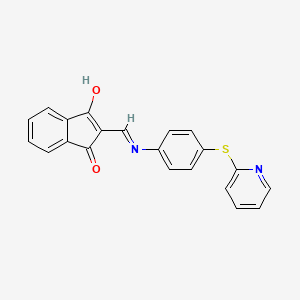
2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Molecular Structure Analysis
The unique structure of “2-(((4-(2-Pyridylthio)phenyl)amino)methylene)indane-1,3-dione” offers possibilities in various fields, including drug development, catalysis, and materials science.Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications . It is used in the design of many different biologically active molecules .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis : The synthesis and structural characterization of compounds related to indane-1,3-dione have been a focus of research. For example, Asiri and Khan (2011) synthesized a related compound and confirmed its structure through spectral analysis (Asiri & Khan, 2011).
Anticoagulant Properties : Some derivatives of indane-1,3-dione have been investigated for their anticoagulant properties. Mitka et al. (2009) synthesized 2-substituted derivatives of indane-1,3-dione and evaluated their anticoagulant activities, finding that certain derivatives showed significant activity (Mitka et al., 2009).
Synthetic Methodology and Novel Reactions : The development of new synthetic methodologies involving indane-1,3-dione derivatives has been a topic of interest. For instance, Duan et al. (2016) developed a cuprous cyanide-catalyzed heteroannulation reaction for the synthesis of novel spiro[indane-1,3-dione-1-pyrrolines] (Duan et al., 2016).
Antimicrobial Activities : The antimicrobial properties of certain indane-1,3-dione derivatives have been evaluated. Jeyachandran and Ramesh (2011) synthesized 2-(arylsulfonyl)indane-1,3-diones and found them to exhibit significant antimicrobial activity (Jeyachandran & Ramesh, 2011).
Optical and Electronic Properties : The exploration of optical and electronic properties of indane-1,3-dione derivatives has been pursued. Seniutinas et al. (2012) reported on the synthesis and new optical features of indan-1,3-dione class structures, focusing on their third-order optical non-linearity (Seniutinas et al., 2012).
Propriétés
IUPAC Name |
3-hydroxy-2-[(4-pyridin-2-ylsulfanylphenyl)iminomethyl]inden-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2S/c24-20-16-5-1-2-6-17(16)21(25)18(20)13-23-14-8-10-15(11-9-14)26-19-7-3-4-12-22-19/h1-13,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIPYAGWXAOWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)SC4=CC=CC=N4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)
![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)
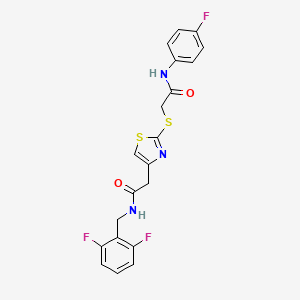
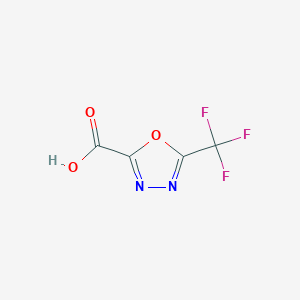
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)
![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)
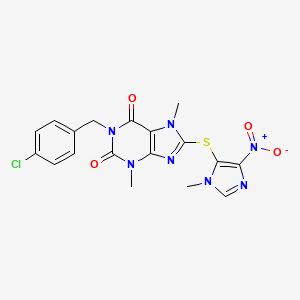
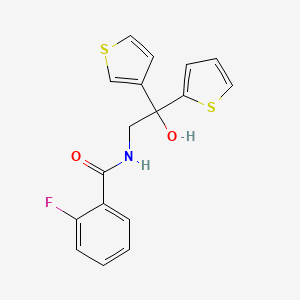
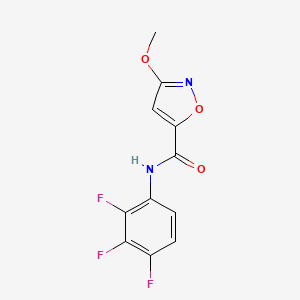

![(E)-5-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2416147.png)
